6-Benzylaminothymine
Overview
Description
6-Benzylaminothymine is a synthetic compound that belongs to the class of thymine analogs. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
6-Benzylaminothymine, also known as 6-Benzyladenine (6-BA), is a synthetic cytokinin . Cytokinins are a class of plant growth hormones that play a crucial role in various processes of plant growth and development, including cell division and differentiation, apical dominance, and leaf senescence . Therefore, the primary targets of this compound are the cytokinin receptors in plants .
Mode of Action
This compound interacts with its targets, the cytokinin receptors, by mimicking the natural cytokinins . This interaction stimulates cell division and differentiation, leading to various changes in the plant’s growth and development . For instance, it promotes the formation of blossoms and enhances fruit quality .
Biochemical Pathways
It is known that cytokinins, including this compound, are involved in the regulation of the cell cycle and the signal transduction pathways that control plant growth and development .
Pharmacokinetics
Its metabolism likely involves conjugation and degradation processes similar to those of natural cytokinins .
Result of Action
The action of this compound results in various molecular and cellular effects. At the molecular level, it influences gene expression related to cell division and differentiation . At the cellular level, it promotes cell division, leading to enhanced plant growth and development . It also improves fruit quality and extends the post-harvest life of green vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminothymine typically involves the reaction of thymine with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylaminothymine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
6-Benzylaminothymine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies related to DNA and RNA due to its structural similarity to thymine.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin that promotes plant growth and development.
Benzylamine: A simple amine with various industrial and pharmaceutical applications.
Uniqueness: 6-Benzylaminothymine is unique due to its structural similarity to thymine, which allows it to interact with biological molecules in a specific manner. This property makes it particularly useful in studies related to DNA and RNA, as well as in the development of therapeutic agents.
Properties
IUPAC Name |
6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPZYWLBWGRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398721 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24722-42-7 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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